molecular formula C21H30O6 B1256977 Crispatenine

Crispatenine

Cat. No.: B1256977
M. Wt: 378.5 g/mol
InChI Key: PAVNSMWGUPTGRK-UZDMTHCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crispatenine is a bicyclic monoterpenoid compound identified in the marine heterobranch mollusc Elysia crispata, a species of sacoglossan sea slug . This organism is notable for its ability to sequester chloroplasts from consumed algae (kleptoplasty), and its chemical arsenal, including this compound, is hypothesized to play ecological roles such as predator deterrence or chemical defense . While this compound’s exact biosynthetic pathway remains under investigation, its structural classification aligns with other terpenoids derived from marine molluscs, which often exhibit bioactive properties .

Properties

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

[(E,3Z,4S)-4-acetyloxy-3-(acetyloxymethylidene)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]pent-1-enyl] acetate

InChI

InChI=1S/C21H30O6/c1-14-8-7-10-21(5,6)19(14)12-20(27-17(4)24)18(13-26-16(3)23)9-11-25-15(2)22/h9,11,13,19-20H,1,7-8,10,12H2,2-6H3/b11-9+,18-13-/t19-,20+/m1/s1

InChI Key

PAVNSMWGUPTGRK-UZDMTHCESA-N

Isomeric SMILES

CC(=O)O/C=C/C(=C/OC(=O)C)/[C@H](C[C@@H]1C(=C)CCCC1(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC=CC(=COC(=O)C)C(CC1C(=C)CCCC1(C)C)OC(=O)C

Synonyms

crispatenine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Related Terpenoids

Compound Source Organism Structural Class Bioactivity/Ecological Role Key Research Findings
This compound Elysia crispata Bicyclic monoterpenoid Predator deterrence (hypothesized) Isolated but understudied; structural similarity to onchidal suggests neurotoxic potential .
Onchidal Elysia crispata Linear monoterpenoid Neurotoxic (acetylcholinesterase inhibitor) Well-characterized; disrupts predator nervous systems .
Volvatellin Volvatella sp. Monoterpenoid Anti-fungal/anti-predator defense Structurally analogous to caulerpenyne, a defensive algal compound .
Hodsonal Bathydoris hodgsonii Sesquiterpene Antimicrobial activity Exhibits broad-spectrum inhibition of marine bacteria .
Austrodorins Doris kerguelenensis Sesquiterpenes Cytotoxic and antimicrobial Austrodorin A shows activity against Bacillus subtilis .
Drimane Esters Dendrodoris spp. Drimane-type sesquiterpenes Feeding deterrents Deters fish predation in coral reef ecosystems .
Pelseneeriols Doriopsilla spp. Bicyclic monoterpenoids Predator defense Structural analogs to this compound; inhibit fish feeding .

Key Research Findings and Distinctions

Bioactivity Specificity: this compound and onchidal, both from Elysia crispata, differ in bioactivity. Onchidal is a confirmed acetylcholinesterase inhibitor, whereas this compound’s role remains inferred from structural parallels and ecological context .

Structural Nuances: this compound’s bicyclic monoterpenoid framework distinguishes it from linear analogs like onchidal. This structural difference may influence receptor binding or metabolic stability in predators .

Ecological Roles: While this compound’s exact function is unconfirmed, compounds like drimane esters and pelseneeriols are validated as feeding deterrents, suggesting this compound may operate similarly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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